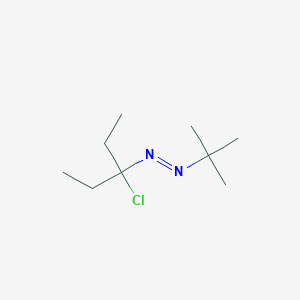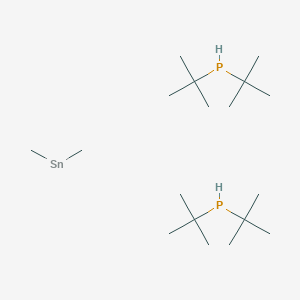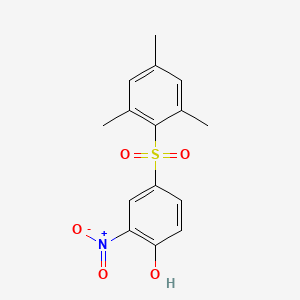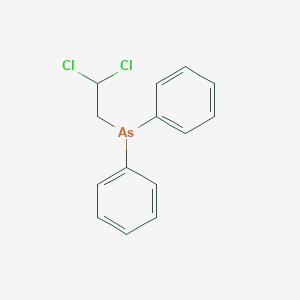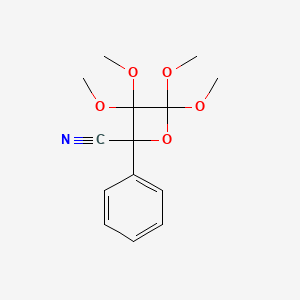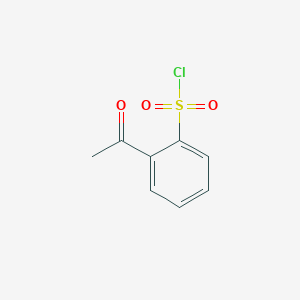
2-Acetylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClO3S. It is a derivative of benzenesulfonyl chloride, where an acetyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound under basic conditions to form sulfonamides or sulfonate esters.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to sulfonic acids.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through nucleophilic substitution with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
2-Acetylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-acetylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in chemical synthesis to introduce sulfonyl groups into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: Lacks the acetyl group and is less reactive in certain substitution reactions.
4-Acetylbenzenesulfonyl Chloride: Similar structure but with the acetyl group in a different position, leading to different reactivity and applications.
Benzoyl Chloride: Contains a benzoyl group instead of a sulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Acetylbenzenesulfonyl chloride is unique due to the presence of both acetyl and sulfonyl chloride groups, which confer distinct reactivity patterns
Propriétés
Numéro CAS |
59522-81-5 |
|---|---|
Formule moléculaire |
C8H7ClO3S |
Poids moléculaire |
218.66 g/mol |
Nom IUPAC |
2-acetylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO3S/c1-6(10)7-4-2-3-5-8(7)13(9,11)12/h2-5H,1H3 |
Clé InChI |
LZSFYFURKZAZOU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)



